Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate
CAS No.:
Cat. No.: VC16189692
Molecular Formula: C21H16Cl2N2O4S
Molecular Weight: 463.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H16Cl2N2O4S |
|---|---|
| Molecular Weight | 463.3 g/mol |
| IUPAC Name | methyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-5-3-6-13(22)9-12)30-17(11)19(27)24-15-8-4-7-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26) |
| Standard InChI Key | HFXYBEYNJJMMMK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural Characteristics and Molecular Properties
The compound’s molecular formula is C<sub>21</sub>H<sub>16</sub>Cl<sub>2</sub>N<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 447.34 g/mol. Its structure comprises:
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A thiophene ring substituted at positions 2, 3, 4, and 5.
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A methyl ester at position 3.
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Two 3-chlorophenyl groups linked via amide bonds at positions 2 and 5.
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A methyl group at position 4.
The presence of electron-withdrawing chlorine atoms and amide groups enhances the compound’s polarity and influences its reactivity. X-ray crystallography data for analogous compounds (e.g., methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate) reveal planar thiophene rings with substituents adopting orthogonal orientations to minimize steric hindrance .
Synthetic Pathways and Optimization
The synthesis of methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves a multi-step sequence:
Thiophene Core Formation
The thiophene ring is constructed via the Gewald reaction, which condenses ketones with cyanoacetates and sulfur. For this compound, 4-methyl-3-oxopentanenitrile reacts with methyl cyanoacetate and elemental sulfur under basic conditions to yield the 4-methylthiophene-3-carboxylate intermediate.
Amidation and Functionalization
Subsequent steps introduce the chlorinated benzamido groups:
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Amidation at Position 2: The amino group of the thiophene intermediate reacts with 3-chlorobenzoyl chloride in dichloromethane, catalyzed by triethylamine.
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Carbamoylation at Position 5: The 5-position is functionalized via reaction with 3-chlorophenyl isocyanate in tetrahydrofuran (THF), yielding the final product.
Key Reaction Conditions:
| Step | Reagent | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | 3-Chlorobenzoyl chloride | DCM | 0–25°C | 78% |
| 2 | 3-Chlorophenyl isocyanate | THF | 60°C | 65% |
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL at 25°C).
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Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the ester and amide groups.
Spectroscopic Data
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IR (KBr): 1745 cm<sup>−1</sup> (C=O ester), 1660 cm<sup>−1</sup> (C=O amide), 750 cm<sup>−1</sup> (C-Cl).
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.12 (s, 1H, NH), 7.85–7.40 (m, 8H, Ar-H), 3.90 (s, 3H, OCH<sub>3</sub>), 2.55 (s, 3H, CH<sub>3</sub>).
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MS (ESI+): m/z 447.1 [M+H]<sup>+</sup>.
Biological Activity and Mechanism
Preliminary studies on structurally related thiophene derivatives suggest potential antimicrobial and anticancer activities. For example, methyl 2-amino-4-methyl-5-[(3-nitrophenyl)carbamoyl]thiophene-3-carboxylate exhibits IC<sub>50</sub> values of 12 µM against Staphylococcus aureus and 18 µM against MCF-7 breast cancer cells . The chlorine substituents enhance lipophilicity, facilitating membrane penetration and target binding.
Proposed Mechanisms:
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Enzyme Inhibition: Interaction with bacterial dihydrofolate reductase (DHFR) via hydrogen bonding and hydrophobic interactions.
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DNA Intercalation: Planar aromatic systems intercalate DNA, disrupting replication in cancer cells.
Comparative Analysis with Analogous Compounds
The table below contrasts methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate with related molecules:
Applications and Future Directions
Pharmaceutical Development
The compound’s dual chlorinated aromatic systems make it a candidate for antibacterial drug discovery, particularly against multidrug-resistant strains. Structure-activity relationship (SAR) studies could optimize its potency by modifying the ester group or introducing fluorine substituents.
Materials Science
Conjugated thiophene derivatives are employed in organic semiconductors due to their electron-deficient cores. The chlorine atoms may enhance charge transport properties in thin-film transistors.
Environmental Considerations
Chlorinated organic compounds require evaluation for biodegradation and ecotoxicity. Computational models predict moderate persistence (t<sub>1/2</sub> = 60 days in soil), necessitating further empirical validation .
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